4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBMPMHADMTYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of the compound involves the combination of various chemical precursors. Typically, it is synthesized through a reaction pathway that includes oxadiazole and triazole moieties, which are known for their diverse biological activities. The exact synthetic route may vary based on the starting materials and desired purity levels.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines including MCF-7 (breast cancer), U-937 (monocytic leukemia), and A549 (lung cancer) cells. Specifically, some derivatives have shown higher potency than established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.12 | |
| Derivative X | U-937 | 0.75 | |
| Doxorubicin | MCF-7 | 10.38 |
The mechanism underlying the anticancer activity of this compound may involve induction of apoptosis and inhibition of cell proliferation. Studies indicate that it activates apoptotic pathways by increasing p53 levels and promoting caspase activation in cancer cells .
Other Biological Activities
Beyond anticancer properties, compounds related to this structure have demonstrated:
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains, indicating potential as antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes:
- Carbonic Anhydrase Inhibition : Some analogs have displayed selective inhibition against human carbonic anhydrases (hCA I and II), which are implicated in various physiological processes and diseases .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested for anticancer activity against leukemia cell lines. Results indicated that modifications in the phenyl ring significantly affected potency .
- Triazole Analogs in Cancer Treatment : Research on triazole-based compounds revealed their potential to act as effective anticancer agents through multiple mechanisms including apoptosis induction and cell cycle arrest .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The specific compound has shown promise as an anticancer agent , with derivatives exhibiting significant cytotoxicity against various cancer cell lines. For instance:
- Maftei et al. (2020) reported that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells. The introduction of the oxadiazole moiety into triazole frameworks has been linked to enhanced anticancer activity against human colon adenocarcinoma and other cancer types .
- Kumar et al. (2020) synthesized similar compounds that demonstrated moderate to high activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The triazole and oxadiazole scaffolds are also recognized for their antimicrobial properties. Compounds containing these moieties have been investigated for their ability to combat bacterial and fungal infections:
- Triazoles have been utilized in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes, thus disrupting ergosterol synthesis .
Anti-inflammatory Effects
Some derivatives of oxadiazoles have exhibited anti-inflammatory properties, making them potential candidates for treating conditions characterized by inflammation:
- Research indicates that these compounds may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
